2-Methanesulfinyl-1-phenylethan-1-amine
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Overview
Description
It acts as a dopamine-norepinephrine reuptake inhibitor, stimulating the central nervous system and leading to increased energy, euphoria, and alertness. This compound has gained popularity in recent years due to its stimulant effects and is often used as a novel psychoactive substance.
Preparation Methods
2-Methanesulfinyl-1-phenylethan-1-amine can be synthesized through various methods. One common synthetic route involves the reductive amination of 2-thiopheneacetyl chloride with methylamine. Another method includes the reaction of thiophene-2-carboxylic acid with methylamine. These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
2-Methanesulfinyl-1-phenylethan-1-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides, while reduction can result in the corresponding amine derivatives.
Scientific Research Applications
2-Methanesulfinyl-1-phenylethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its effects on the central nervous system and its potential use as a stimulant. In medicine, research is focused on its potential therapeutic applications, particularly in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, it has industrial applications in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methanesulfinyl-1-phenylethan-1-amine involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced stimulation of the central nervous system. This results in increased energy, alertness, and euphoria. The molecular targets involved in this process include dopamine and norepinephrine transporters.
Comparison with Similar Compounds
2-Methanesulfinyl-1-phenylethan-1-amine is similar to other compounds in the amphetamine class, such as methamphetamine and amphetamine. it is unique in its specific chemical structure, which includes a methanesulfinyl group attached to the phenylethanamine backbone. This structural difference contributes to its distinct pharmacological properties and effects. Other similar compounds include phenethylamine and β-methylphenylethylamine.
Properties
IUPAC Name |
2-methylsulfinyl-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQCUGXQYRHLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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